Z-Ala-Phe-OH
Overview
Description
Z-Ala-Phe-OH, also known as N-Cbz-L-alanyl-L-phenylalanine, is a dipeptide compound consisting of alanine and phenylalanine residues. The compound is protected at the N-terminus with a benzyloxycarbonyl (Z) group.
Biochemical Analysis
Cellular Effects
It is known that peptides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is important to understand any threshold effects, as well as any toxic or adverse effects at high doses
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ala-Phe-OH typically involves the coupling of Z-Ala-OH (N-Cbz-L-alanine) with HCl·Phe-OMe (L-phenylalanine methyl ester hydrochloride) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. After the coupling reaction, the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers can further enhance the efficiency and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
Z-Ala-Phe-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.
Substitution: The Z-protecting group can be removed under hydrogenation conditions to yield the free dipeptide.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Hydrolysis: Alanine and phenylalanine.
Oxidation: Phenylalanine derivatives such as tyrosine.
Substitution: Free dipeptide (Ala-Phe) after removal of the Z-protecting group.
Scientific Research Applications
Z-Ala-Phe-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and drug delivery systems.
Industry: Utilized in the development of biomaterials and nanotechnology applications
Mechanism of Action
The mechanism of action of Z-Ala-Phe-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor for various enzymes, influencing their activity and function. The presence of the Z-protecting group can also modulate the compound’s stability and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Z-Phe-Ala-OH: Another dipeptide with a similar structure but with the sequence reversed.
Z-Ala-Tyr-OH: A dipeptide with tyrosine instead of phenylalanine.
Z-Phe-Leu: A dipeptide with leucine instead of alanine.
Uniqueness
Z-Ala-Phe-OH is unique due to its specific sequence of alanine and phenylalanine residues, which can influence its self-assembly properties and interactions with biological targets. The presence of the Z-protecting group also provides additional stability and protection during synthetic processes .
Properties
IUPAC Name |
(2S)-3-phenyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-14(21-20(26)27-13-16-10-6-3-7-11-16)18(23)22-17(19(24)25)12-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNXQVWGWUHKMK-YOEHRIQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2768-53-8 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2768-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-phenyl-N-[N-[(phenylmethoxy)carbonyl]-L-alanyl]-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of Z-Ala-Phe-OH described in the paper noteworthy in terms of green chemistry?
A1: The synthesis of this compound, as described in the paper, stands out due to its adherence to green chemistry principles. The researchers employed a combination of biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles to achieve a cleaner and more sustainable synthesis [].
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